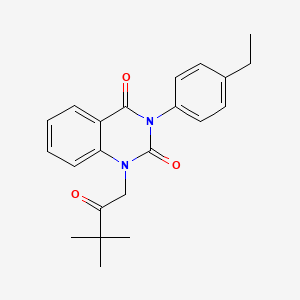
1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione, which is a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. Quinazoline diones are of significant interest due to their wide range of biological activities and their use as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones can be achieved through sustainable chemistry approaches. One method involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions, using a catalytic amount of base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate . Another green protocol uses a basic ionic liquid, [Bmim]OH (1-butyl-3-methylimidazolium hydroxide), as a homogeneous recyclable catalyst . These methods emphasize the importance of environmentally friendly synthesis routes for quinazoline derivatives.
Molecular Structure Analysis
Quinazoline derivatives exhibit a variety of molecular structures depending on their substitution patterns. For instance, the structural and electronic properties of a novel quinazoline derivative were analyzed using X-ray crystallography and quantum chemical calculations, revealing the significance of intra- and intermolecular interactions in molecular stability . These interactions include hydrogen bonding and π-π stacking, which are crucial for the compound's conformation and reactivity.
Chemical Reactions Analysis
Quinazoline-2,4-diones can undergo various chemical reactions, including intramolecular cyclization and nucleophilic displacement, to form different substituted derivatives . These reactions are often facilitated by the presence of catalytic bases or specific reagents that enable the formation of the quinazolinedione ring or the introduction of amino groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4-diones are influenced by their molecular structure. Substituents on the quinazoline ring can affect the compound's solubility, melting point, and stability. For example, the introduction of electron-donating or withdrawing groups can alter the electronic properties and reactivity of the molecule . Additionally, the presence of specific functional groups can confer biological activities, such as hypotensive effects or herbicidal properties, as seen in some substituted quinazoline diones .
Scientific Research Applications
Synthesis and Biological Activity
Quinazoline-2,4-dione derivatives have been synthesized and evaluated for various biological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines , structurally related to quinazolines, demonstrated potent cytotoxic activity against several cancer cell lines. This suggests the potential application of 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione in cancer research, given its structural similarity to these active compounds (Deady et al., 2003).
Anticancer Agent Development
A series of novel quinazolinone derivatives were synthesized and showed cytotoxic activity against MCF-7 and HeLa cell lines, highlighting the relevance of quinazoline derivatives in developing anticancer agents. This indicates that 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione could be explored for its anticancer properties (Poorirani et al., 2018).
Herbicide Discovery
Research on pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors offers insights into the agricultural applications of quinazoline derivatives. These compounds displayed excellent herbicidal activity and could control resistant weeds, suggesting potential agricultural uses of the compound (He et al., 2020).
Green Chemistry Synthesis
Studies have also explored the green chemistry synthesis of quinazoline-2,4-dione derivatives, utilizing carbon dioxide as a reactant. This method represents an environmentally friendly approach to synthesizing such compounds, potentially including the synthesis of 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione, thereby contributing to sustainable chemistry practices (Patil et al., 2008).
properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-15-10-12-16(13-11-15)24-20(26)17-8-6-7-9-18(17)23(21(24)27)14-19(25)22(2,3)4/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNUNRRDPLOMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)


![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)
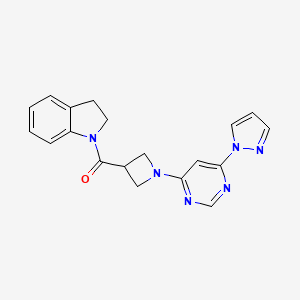
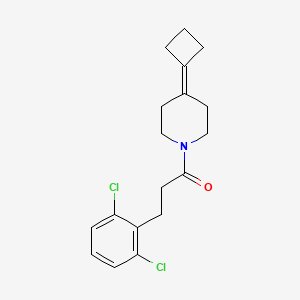
![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)
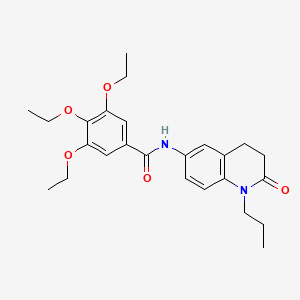
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)
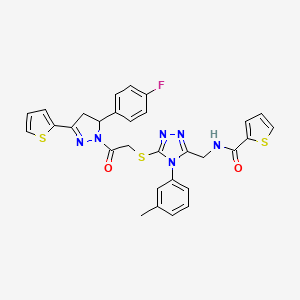
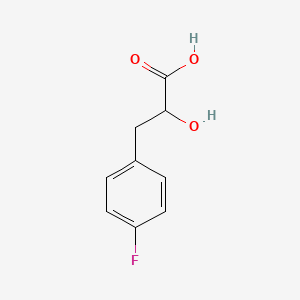

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)